molecular formula C10H11BrO3 B093237 Methyl 2-(bromomethyl)-4-methoxybenzoate CAS No. 15365-25-0

Methyl 2-(bromomethyl)-4-methoxybenzoate

Cat. No. B093237
Key on ui cas rn: 15365-25-0
M. Wt: 259.1 g/mol
InChI Key: KXENUXLNAPNGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07968570B2

Procedure details

4-Fluoro-2-methyl-benzoic acid methyl ester (600 mg, 3.6 mmol), N-bromosuccinimide (635 mg, 3.6 mmol) and benzoyl peroxide (43 mg, 1.79 mmol) in CCl4 (15 mL) was stirred at 90° C. for 3 hours. The reaction was cooled to room temperature, filtered, washed with CCl4 and the solvent was removed under reduced pressure to provide a white solid. 1H NMR (300 MHz, CDCl3): δ 8.01 (d, 1H), 6.99 (d, 1H), 6.88 (dd, 1H), 4.98 (s, 2H), 3.93 (s, 3H), 3.89 (s, 3H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
635 mg
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](F)=[CH:6][C:5]=1[CH3:11].[Br:13]N1C(=O)CCC1=O.C(OO[C:31](=[O:38])C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([O:38][CH3:31])=[CH:6][C:5]=1[CH2:11][Br:13]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)F)C)=O
Name
Quantity
635 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
43 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with CCl4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a white solid

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=C(C=C1)OC)CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.